Nonadecanoic acid is a natural product found in Solanum tuberosum, Streptomyces, and other organisms with data available.

Nonadecanoic acid

CAS No.: 68002-88-0

Cat. No.: VC13305349

Molecular Formula: C19H38O2

Molecular Weight: 298.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68002-88-0 |

|---|---|

| Molecular Formula | C19H38O2 |

| Molecular Weight | 298.5 g/mol |

| IUPAC Name | nonadecanoic acid |

| Standard InChI | InChI=1S/C19H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3,(H,20,21) |

| Standard InChI Key | ISYWECDDZWTKFF-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCCCCC(=O)O |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCC(=O)O |

| Boiling Point | 300.00 °C. @ 760.00 mm Hg |

| Melting Point | 69.4 °C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

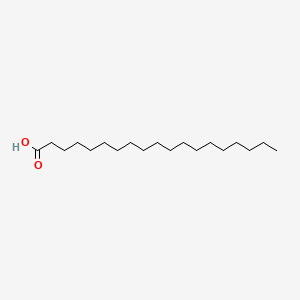

Nonadecanoic acid () is a long-chain saturated fatty acid classified under the IUPAC name nonadecanoic acid. Its systematic identification includes CAS Registry Number 646-30-0 and molecular weight 298.5 g/mol . The compound’s structure comprises a carboxylic acid functional group attached to a 19-carbon alkane chain, rendering it hydrophobic and insoluble in polar solvents like water .

Physicochemical Properties

Key physical properties of nonadecanoic acid include:

The compound exists as white crystalline flakes or powder at room temperature and exhibits stability under standard storage conditions, though it is incompatible with strong bases and oxidizing agents . Its low solubility in aqueous media aligns with typical long-chain fatty acid behavior, necessitating organic solvents for laboratory handling .

Natural Occurrence and Biological Roles

Distribution in Biological Systems

Nonadecanoic acid occurs naturally in select plant oils and fungal metabolites. Notably, it constitutes a minor component of Notopterygium forbesii Boiss, a plant used in traditional medicine, and has been isolated from the spores of Ganoderma lucidum (Reishi mushroom) . In the latter, it contributes to the spore’s bioactivity, exhibiting antiproliferative effects on cancer cells .

Ecological Functions in Insects

Termites of the species Rhinotermes marginalis secrete nonadecanoic acid as a major defensive compound . This ecological role underscores its utility in interspecies communication and protection against predators, although the exact biochemical pathways regulating its secretion remain underexplored.

| Fatty Acid | Chain Length | (μM) |

|---|---|---|

| Nonadecanoic Acid | C19:0 | 68 ± 7 |

| Heptadecanoic Acid | C17:0 | 120 ± 23 |

| Stearic Acid | C18:0 | 127 ± 4 |

| Palmitic Acid | C16:0 | 132 ± 25 |

Data adapted from Tanaka et al. (2008) .

Synthesis and Production Methods

Chemical Synthesis

Nonadecanoic acid is synthesized via permanganate oxidation of 1-eicosene (), yielding the carboxylic acid through cleavage of the terminal alkene bond . The reaction proceeds as follows:

This method achieves moderate yields (~60–70%) and requires purification via recrystallization from ethanol .

Biosynthetic Pathways

In fungi and plants, nonadecanoic acid arises from elongation of palmitic acid (C16:0) by fatty acid synthase (FAS), which adds malonyl-CoA units to the growing hydrocarbon chain . β-Oxidation of longer-chain fatty acids like icosanoic acid (C20:0) may also contribute to its biosynthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume